3,5-Diethylthiophen-2-amine hydrochloride
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Overview
Description
3,5-Diethylthiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting aminothiophene can then be further modified to introduce the desired ethyl groups.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylthiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3,5-Diethylthiophen-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential use in drug development, particularly as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 3,5-Diethylthiophen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenamine: A thiophene derivative with an amine group at the 2 position.
3,5-Diethylthiophene: A thiophene derivative with ethyl groups at the 3 and 5 positions.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2 position.
Uniqueness
3,5-Diethylthiophen-2-amine hydrochloride is unique due to the specific combination of ethyl groups at the 3 and 5 positions and an amine group at the 2 position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14ClNS |
---|---|
Molecular Weight |
191.72 g/mol |
IUPAC Name |
3,5-diethylthiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-3-6-5-7(4-2)10-8(6)9;/h5H,3-4,9H2,1-2H3;1H |
InChI Key |
XHOMDRUFKXCKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)N)CC.Cl |
Origin of Product |
United States |
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